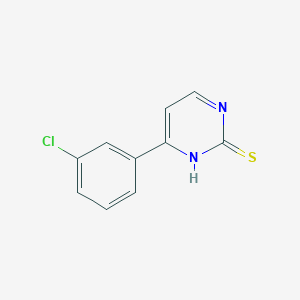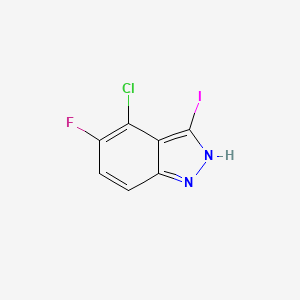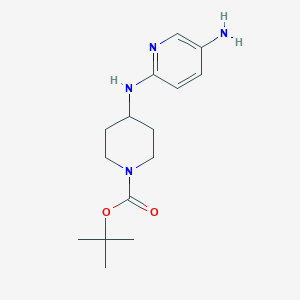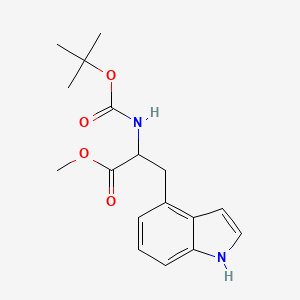
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde
Overview
Description
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is a chemical compound with the molecular formula C24H20N2O It is an imidazole derivative, characterized by the presence of a trityl group at the 1-position, a methyl group at the 4-position, and an aldehyde group at the 2-position of the imidazole ring
Mechanism of Action
Target of Action
Imidazole compounds are versatile and can interact with various biological targets. They are key components in many functional molecules used in a variety of applications .
Mode of Action
The mode of action of imidazole compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds can affect various biochemical pathways. For instance, some imidazole derivatives can act as antioxidants, scavenging harmful free radicals and protecting cells from oxidative damage .
Result of Action
The molecular and cellular effects of imidazole compounds depend on their specific targets and mode of action. For example, some imidazole derivatives can inhibit the growth of bacteria or cancer cells .
Biochemical Analysis
Biochemical Properties
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This interaction is crucial in the synthesis of complex organic molecules. Additionally, this compound can form Schiff bases with amino acids, which are essential intermediates in many biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Furthermore, its interaction with cellular proteins can lead to changes in cell signaling, impacting processes such as cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are essential factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules . For example, it can participate in the formation of Schiff bases with amino acids, which are intermediates in various metabolic processes . Additionally, this compound can influence the levels of metabolites within cells, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and metabolism .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles . Another method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant, such as tert-butylhydroperoxide, to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Methyl-1-trityl-1H-imidazole-2-carboxylic acid.
Reduction: 4-Methyl-1-trityl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives, depending on the reagents used.
Scientific Research Applications
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Biology: It may be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
4-Imidazolecarboxaldehyde: Similar in structure but lacks the trityl and methyl groups.
2-Ethyl-4-methylimidazole: Similar in having a methyl group at the 4-position but differs in the presence of an ethyl group at the 2-position instead of an aldehyde group.
Uniqueness
4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is unique due to the presence of the trityl group, which can significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other imidazole derivatives and may confer unique biological and chemical properties .
Properties
IUPAC Name |
4-methyl-1-tritylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEIUYIKZISWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703302 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869967-21-5 | |
| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)




![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)




![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)
